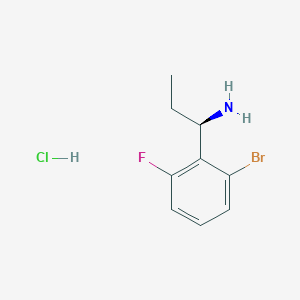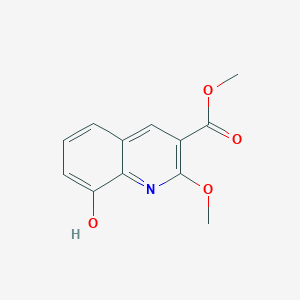![molecular formula C8H8BrN3O2 B15237842 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of isoxazolo[4,5-D]pyridazinones, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4-bromo-5-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the desired pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are limited.
Cyclization and Ring-Opening: The isoxazole and pyridazinone rings can undergo transformations under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary but often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts or heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
7-Phenyl-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one:
Uniqueness
The presence of the bromine atom in 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one makes it unique compared to its analogs. Bromine can participate in specific chemical reactions, such as nucleophilic substitution, which can be leveraged to create a wide range of derivatives. Additionally, the bromine atom may influence the compound’s biological activity, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H8BrN3O2 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
7-bromo-3-propan-2-yl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-3(2)5-4-6(14-12-5)7(9)10-11-8(4)13/h3H,1-2H3,(H,11,13) |
InChI Key |
BVCDCAHHQAGMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=O)NN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


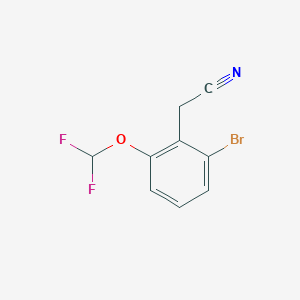
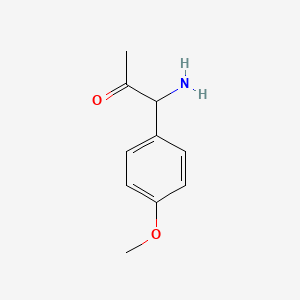
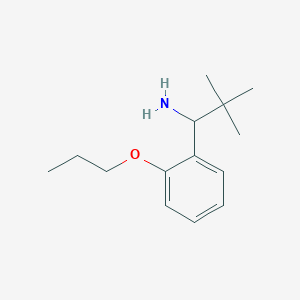
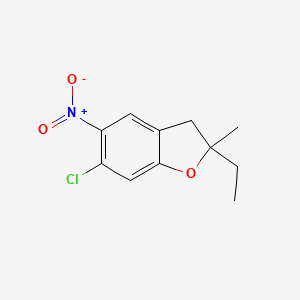
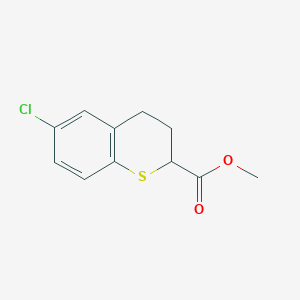
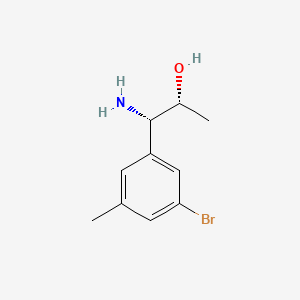
![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
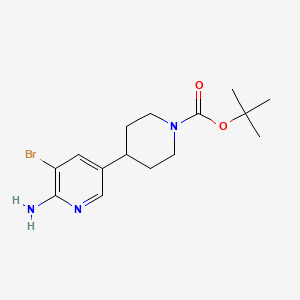
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
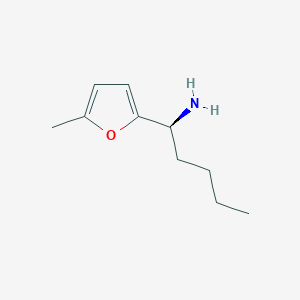
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
